4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide
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Overview
Description
4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a pyrazinylcarbonyl group, and a hydrazinocarbothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-methoxybenzohydrazide. The final step involves the reaction of 4-methoxybenzohydrazide with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-N~1~-{[2-(2-pyrazinylcarbonyl)hydrazino]carbothioyl}benzamide.
Scientific Research Applications
4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N~1~-{[2-(2-PHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE
- 4-METHOXY-N~1~-{[2-(2-METHYLBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE
Uniqueness
4-METHOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to the presence of the pyrazinylcarbonyl group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H13N5O3S |
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Molecular Weight |
331.35 g/mol |
IUPAC Name |
4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)12(20)17-14(23)19-18-13(21)11-8-15-6-7-16-11/h2-8H,1H3,(H,18,21)(H2,17,19,20,23) |
InChI Key |
GPZSWRSLVKGCCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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